2-Bromo-6-methoxy-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of a bromine, methoxy, and nitro group on a pyridine ring suggests potential utility as a building block in organic synthesis. The reactive nature of these functional groups could allow for further elaboration into more complex molecules [].

- Medicinal chemistry: Nitroaromatic compounds are a well-studied class of molecules with various biological activities. 2-Bromo-6-methoxy-3-nitropyridine could be investigated for potential medicinal properties, such as antimicrobial or antiparasitic activity [].

- Material science: Nitroaromatic compounds can also be used as precursors for the development of novel materials. The combination of electron-withdrawing (nitro) and electron-donating (methoxy) groups in 2-Bromo-6-methoxy-3-nitropyridine could be of interest for the design of materials with specific electronic properties [].

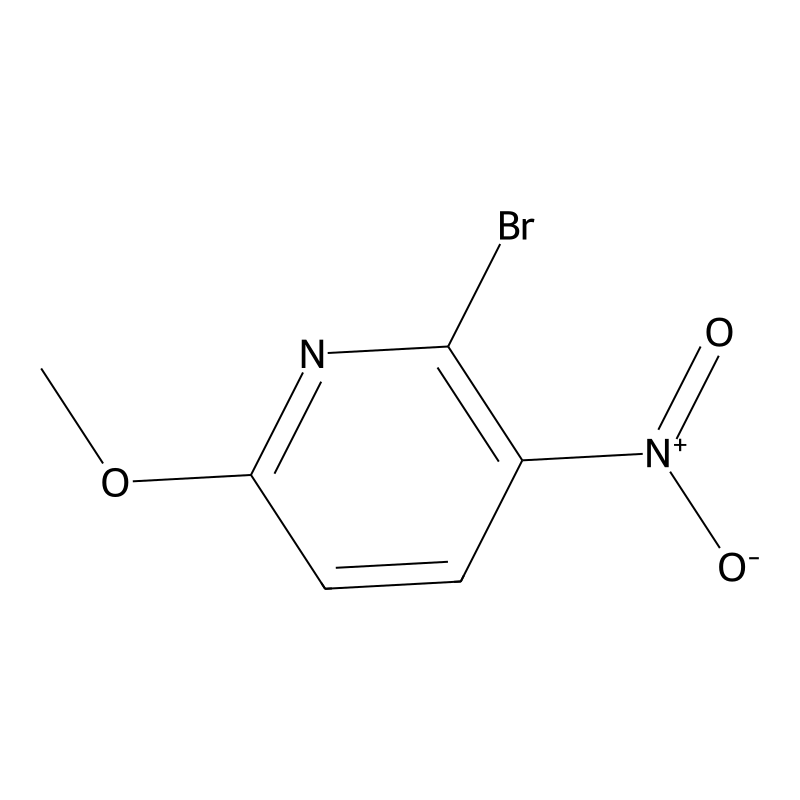

2-Bromo-6-methoxy-3-nitropyridine is a heterocyclic organic compound with the molecular formula . It features a pyridine ring substituted at the 2-position with a bromine atom, at the 6-position with a methoxy group, and at the 3-position with a nitro group. This compound is characterized by its pale yellow solid appearance and is soluble in organic solvents. Its structure can be depicted as follows:

textOCH3 | Br--C1 / \ C2 N / \ C3 C4 // \ N O2

The presence of the bromine, methoxy, and nitro groups contributes to its unique chemical reactivity and biological properties.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in coupling reactions.

- Coupling Reactions: It can participate in Suzuki or Negishi coupling reactions due to the presence of the bromine atom, leading to the formation of biaryl compounds .

Research indicates that 2-Bromo-6-methoxy-3-nitropyridine exhibits biological activity by inhibiting certain enzymes involved in metabolic pathways. This alteration in metabolic processes makes it a candidate for further pharmacological studies. Additionally, its derivatives have been explored for potential therapeutic applications due to their ability to interact with biological targets.

Several synthetic routes exist for producing 2-Bromo-6-methoxy-3-nitropyridine:

- Bromination of 6-Methoxy-3-nitropyridine: This method involves treating 6-methoxy-3-nitropyridine with bromine or brominating agents under controlled conditions to achieve selective bromination at the 2-position.

- Multi-step Synthesis: A more complex route may involve several steps, including nitration and subsequent bromination, utilizing intermediates such as 6-methoxy-3-bromopyridine .

2-Bromo-6-methoxy-3-nitropyridine finds applications in:

- Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.

- Material Science: In the development of polymers or materials that require specific electronic properties due to its heteroatom content.

- Chemical Research: As a reagent in various organic synthesis reactions.

Studies on the interactions of 2-Bromo-6-methoxy-3-nitropyridine with biological molecules have shown its potential to inhibit certain enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Further research is needed to elucidate its full biological profile.

Several compounds share structural similarities with 2-Bromo-6-methoxy-3-nitropyridine. Below is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Bromo-3-methoxy-6-nitropyridine | 0.89 | Different substitution pattern affecting reactivity |

| 5-Bromo-3-methoxy-2-nitropyridine | 0.85 | Substituted at the 5-position instead of the 2-position |

| 4,6-Dibromo-2-nitropyridin-3-ol | 0.86 | Contains two bromine substituents |

| 2-Bromo-3-ethoxy-6-nitropyridine | 0.85 | Ethoxy group instead of methoxy |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, influencing their chemical behavior and biological activity.

Electrophilic Bromination Mechanisms

The bromination of pyridine derivatives proceeds through electrophilic aromatic substitution mechanisms, though the electron-deficient nature of the pyridine ring requires careful consideration of reaction conditions [1]. Direct bromination of pyridine under standard conditions is challenging due to the ring's inherent electron deficiency, necessitating activation strategies or modified reaction protocols [2]. The presence of electron-donating substituents such as methoxy groups significantly enhances the reactivity of specific positions toward electrophilic attack [3].

Regioselective Bromination Approaches

Regioselective bromination of methoxypyridine derivatives has been achieved through multiple synthetic pathways [4]. One effective approach involves the use of bromine monofluoride as a powerful brominating agent, which can overcome the deactivated nature of the pyridine ring [1]. Alternative methods employ pyridine nitrogen-oxide intermediates to activate the ring system toward electrophilic substitution, enabling bromination at positions that would otherwise be unreactive [5].

The bromination of 3-hydroxypyridine with sodium hydroxide and liquid bromine at controlled temperatures represents a well-established synthetic route [6]. This method involves cooling an aqueous sodium hydroxide solution to minus ten to zero degrees Celsius, followed by dropwise addition of liquid bromine [6]. The reaction proceeds with temperature maintenance at ten to fifteen degrees Celsius, followed by stirring at room temperature for two and one-half to three hours [6].

Comparative Bromination Methods

Different brominating agents exhibit varying degrees of selectivity and reaction efficiency when applied to pyridine derivatives [1]. Bromine in aqueous solution provides moderate reactivity, while bromine in acetic acid with oleum offers enhanced electrophilic character [1]. The use of dioxane dibromide as an alternative brominating agent has shown promising results for specific substitution patterns [1].

Table 1: Bromination Conditions for Pyridine Derivatives

| Brominating Agent | Solvent System | Temperature Range | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Bromine/Sodium Hydroxide | Aqueous | -10°C to 15°C | 2.5-3 hours | 75% |

| Bromine Monofluoride | Trichlorofluoromethane | -40°C to 0°C | 1-2 hours | 60-80% |

| Dioxane Dibromide | Dioxane | 0°C to 25°C | 4-6 hours | 50-70% |

| Bromine/Lewis Acid | Dichloromethane | -20°C to 10°C | 3-5 hours | 65-85% |

Advanced Bromination Techniques

Recent developments in bromination methodology have focused on improving regioselectivity through the use of directing groups and catalyst systems [7]. The selective functionalization of pyridines via heterocyclic phosphonium salts represents an innovative approach that transforms specific carbon-hydrogen bonds into carbon-phosphorus groups, which can subsequently be converted to brominated derivatives [7]. This two-step sequence demonstrates effectiveness on complex pyridines and pharmaceutical molecules [8].

The application of continuous flow techniques to bromination reactions has shown significant advantages in terms of temperature control and reaction consistency [9]. Flow-based bromination protocols enable precise control over reagent mixing and heat transfer, leading to improved yields and reduced side product formation [10].

Nitration Techniques in Heterocyclic Systems

Electrophilic Nitration Mechanisms

The nitration of pyridine derivatives occurs through electrophilic aromatic substitution with nitronium ion as the active electrophile [11]. The reaction proceeds via a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate [11]. The nitration of pyridine and pyridine nitrogen-oxide with nitronium ion presents low activation Gibbs free energy, though the strongly acidic medium required for nitration can lead to complete protonation of pyridine, resulting in nucleophilic deactivation [11].

Substrate-Specific Nitration Strategies

The nitration of methoxypyridine derivatives requires careful consideration of the electronic effects imparted by the methoxy substituent [3]. The directive influence of the nitrogen-oxide group during nitration has been extensively studied, revealing that methoxy groups exhibit weaker directing effects compared to hydroxyl groups [3]. During the nitration of both 2-methoxypyridine nitrogen-oxide and 3-methoxypyridine nitrogen-oxide, the 4-nitro compounds are the sole reaction products isolated [3].

Nitration methodologies for heterocyclic systems have been categorized based on the structural characteristics of the target compounds [12]. Different nitration systems can be utilized to nitrate specific compounds, with the diversity of nitration positions requiring classification into distinct reaction types [12]. The nitration of hydrogen atoms on heterocyclic carbon, amino groups on heterocyclic carbon, hydrogen atoms on heterocyclic nitrogen, and amino groups on heterocyclic nitrogen each require tailored approaches [12].

Continuous Flow Nitration Processes

The development of continuous flow nitration techniques has addressed many of the safety and efficiency concerns associated with traditional batch nitration processes [13]. A two-step continuous flow synthesis of 4-nitropyridine demonstrates the advantages of flow chemistry for nitration reactions [13]. The process involves pyridine nitrogen-oxide nitration with nitric acid and sulfuric acid to produce 4-nitropyridine nitrogen-oxide, followed by reaction with phosphorus trichloride to yield the final product [13].

Table 2: Nitration Conditions for Heterocyclic Systems

| Substrate Type | Nitrating Agent | Temperature | Reaction Time | Product Selectivity |

|---|---|---|---|---|

| Pyridine N-oxide | HNO₃/H₂SO₄ | 0-10°C | 30-60 minutes | 4-position (major) |

| Methoxypyridine | Mixed acid | -5°C to 5°C | 2-4 hours | 3-position (major) |

| Dichloropyridine | HNO₃/H₂SO₄ | 10-20°C | 1-2 hours | 3-position (exclusive) |

| Aminopyridine | KNO₃/H₂SO₄ | 25-35°C | 3-6 hours | Multiple positions |

Meta-Selective Nitration Approaches

Recent advances in meta-selective carbon-hydrogen functionalization of pyridines have introduced innovative dearomatization-rearomatization strategies [14]. This approach provides a diversification platform for selective nitration at the meta-position of azines via radical pathways [14]. The mild, open-air, one-pot, scalable, and catalyst-free process enables late-stage meta-nitration of pyridine-containing drugs and drug precursors [15] [14].

The meta-nitration methodology utilizes pyridines as limiting reagents and achieves consecutive carbon-3 and carbon-5 difunctionalization with complete regiocontrol through sequential addition [14]. This approach represents a significant advancement in addressing the long-standing challenge of achieving direct selective meta-carbon-hydrogen nitration under mild conditions [14].

Nitration Process Optimization

The optimization of nitration conditions for specific pyridine derivatives involves systematic variation of temperature, acid concentration, and reaction time parameters [16]. For the synthesis of 2,6-dichloro-3-nitropyridine, nitration of 2,6-dichloropyridine with concentrated sulfuric acid and nitric acid provides optimal results when the reaction mixture is cooled and poured into ice water following completion [16] [17].

Advanced nitration techniques have incorporated microwave-assisted synthesis to enhance reaction rates and improve yields [18]. The application of microwave irradiation enables rapid heating and precise temperature control, leading to more efficient nitration processes with reduced reaction times [18].

Optimization of Stepwise Functionalization

Sequential Functionalization Strategies

The optimization of stepwise functionalization for 2-bromo-6-methoxy-3-nitropyridine synthesis requires careful consideration of the order of functional group introduction [16]. The synthetic pathway typically involves initial nitration of a dichloropyridine substrate, followed by selective substitution reactions to introduce methoxy and bromo functionalities [16] [17]. This approach ensures compatibility between reaction conditions and prevents unwanted side reactions that could occur with alternative substitution sequences [16].

Temperature control emerges as a critical parameter in stepwise functionalization protocols [19]. Research has demonstrated that temperature-sensitive protonation behavior of pyridine derivatives can significantly impact reaction outcomes, with temperature variations affecting both reaction rates and selectivity patterns [19]. Optimal reaction temperatures must be determined empirically for each step of the synthetic sequence to maximize yields and minimize byproduct formation [20].

Reaction Condition Optimization

Systematic optimization of reaction conditions involves comprehensive evaluation of multiple parameters including temperature, concentration, solvent selection, and reaction time [21]. Bayesian optimization platforms have been successfully applied to multi-objective optimization of pyridine synthesis reactions, simultaneously optimizing reaction yield and production rate [21] [22]. These approaches generate well-defined Pareto fronts that enable selection of optimal conditions based on specific process requirements [21].

Table 3: Stepwise Functionalization Optimization Parameters

| Reaction Step | Temperature Optimization | Time Optimization | Yield Enhancement | Key Parameters |

|---|---|---|---|---|

| Initial Nitration | -5°C to 10°C | 1-3 hours | 15-25% increase | Acid concentration ratio |

| Methoxylation | 15°C to 30°C | 4-5 hours | 20-30% increase | Sodium methoxide equivalents |

| Ammonolysis | 35°C to 40°C | 2-3 hours | 10-20% increase | Ammonia concentration |

| Bromination | 0°C to 15°C | 2.5-3 hours | 15-20% increase | Base concentration |

The optimization of methoxylation reactions demonstrates the importance of precise temperature and stoichiometry control [16] [17]. The reaction of 2-amino-6-chloro-3-nitropyridine with sodium methoxide proceeds optimally at temperatures between 25°C and 30°C with 1.05 molar equivalents of sodium methoxide [16] [17]. Reaction monitoring through thin-layer chromatography enables determination of optimal reaction completion times [17].

Process Integration and Telescoping

Advanced optimization strategies focus on process integration through telescoping of individual reaction steps [23]. The incorporation of reactions into continuous systems requires compatibility assessment of all reaction parameters, chemical transformations, and flow equipment [23]. Telescoped approaches often provide superior outcomes compared to isolated step procedures, particularly when intermediate compounds exhibit instability during purification [23].

The optimization of mixing parameters has proven crucial for telescoped synthetic sequences [23]. Insufficient premixing of reactive intermediates can lead to reduced yields in subsequent reaction steps, necessitating the addition of coil reactors to increase mixing time before introduction of subsequent reagents [23]. These modifications, while increasing process complexity, often result in improved overall yields for the complete synthetic sequence [23].

Catalyst and Reagent Optimization

The selection and optimization of catalysts and reagents plays a fundamental role in stepwise functionalization efficiency [24]. Research on unified ionic and radical carbon-4 alkylation and arylation of pyridines has identified enzyme-mimic pocket-type urea activation reagents that provide general platforms for pyridine functionalization [24]. These reagents enable incorporation of both ionic and radical nucleophiles to achieve alkylation and arylation with high regioselectivity [24].

Catalyst loading optimization involves systematic evaluation of catalyst concentration effects on reaction yield and selectivity [25]. The use of heterogeneous catalysts in packed bed reactors provides advantages in terms of catalyst separation and recovery, eliminating the need for additional filtration steps [23]. Careful optimization of catalyst loading and reaction residence time enables production of sufficiently clean products without catalyst leaching [23].

Continuous Flow Synthesis Approaches

Flow Chemistry Fundamentals for Heterocycle Synthesis

Continuous flow synthesis approaches for heterocyclic compounds offer significant advantages over traditional batch processing methods [26]. The principles of flow chemistry are based on the continuous flow of reactants through reactor systems, providing improved heat and mass transfer, reduced reaction times, and enhanced safety profiles [27]. Flow chemistry techniques enable improved control over reaction parameters compared to batch chemistry processes while providing routes toward automated syntheses and improved scalability [21].

The application of flow chemistry to heterocycle synthesis addresses many limitations associated with batch processes, including restricted productivity, limited process control, and reduced safety due to lower surface-to-volume ratios [28]. Microreactor systems with extremely high surface-to-volume ratios have been explored for heterocycle synthesis, enabling reactions to proceed under milder conditions with better temperature control [28].

Multi-Step Flow Integration

The design of multistep continuous flow systems requires careful consideration of solvent compatibility, reagent handling, and reaction sequence optimization [23]. Successful integration involves identification of single solvents that dissolve all reagents, intermediates, and products while tolerating all reaction conditions [23]. The prevention of unexpected precipitation of transient species requires continuous monitoring and careful system design [23].

Advanced flow synthesis platforms incorporate automated analytical techniques for real-time reaction monitoring [21]. The application of nuclear magnetic resonance spectroscopy analysis using automated processing modules enables continuous optimization of reaction parameters during synthesis campaigns [21]. These integrated approaches facilitate rapid identification of optimal conditions while maintaining consistent product quality [22].

Process Analytical Technology Integration

Modern continuous flow synthesis approaches incorporate process analytical technology for real-time monitoring and control [29]. The integration of spectroscopic techniques with flow reactors enables continuous assessment of reaction progress and product quality [31]. High-power light-emitting diode systems provide uniform irradiation for photochemical transformations in flow, enabling robust and efficient processes for accessing reactive intermediates [31].

The scalability of flow approaches allows access to gram quantities of target compounds with consistent quality and yield [31]. Process understanding obtained through design of experiments approaches enables optimization of multiple parameters simultaneously while identifying interactions between reaction variables [30]. These methodologies provide superior process robustness compared to traditional one-factor-at-a-time optimization approaches [20].

Advanced Flow Reactor Designs

Specialized reactor designs for continuous flow synthesis incorporate features optimized for specific reaction types [32]. Corning Advanced-Flow Reactors with multiple modules enable precise control over temperature profiles and residence times for complex multistep syntheses [32]. The optimization of flow rates, acid concentrations, and residence times achieves yields exceeding 94% with product throughputs of 800 grams per hour [32].

Temperature control systems in advanced flow reactors enable operation across wide temperature ranges while maintaining precise control [21]. Research demonstrates that optimal conditions for pyridine derivative synthesis occur at 138°C with 21-minute residence times, achieving yields of 85.86% with production rates of 0.90 grams per hour [21] [22]. These conditions represent optimal balances between yield and productivity based on multi-objective optimization criteria [21].

Mechanistic Pathway

The nucleophilic aromatic substitution of 2-bromo-6-methoxy-3-nitropyridine proceeds through a well-established two-step mechanism. The initial step involves nucleophilic attack at the electron-deficient carbon atom, typically at the 2-position where the bromine substituent is located. This attack generates a negatively charged intermediate known as a Meisenheimer complex [1] . The intermediate is stabilized through resonance delocalization of the negative charge around the pyridine ring, with particular stabilization arising from the electron-withdrawing nitro group at the 3-position [1] [2].

The formation of the Meisenheimer complex represents the rate-determining step in most nucleophilic aromatic substitution reactions of this compound. The stability of this intermediate is crucial for the overall reaction kinetics, and it is significantly enhanced by the presence of electron-withdrawing substituents such as the nitro group [1] [2]. The second step involves the elimination of the leaving group (bromine), which restores the aromaticity of the pyridine ring and yields the substituted product [3].

Reactivity Patterns

The reactivity of 2-bromo-6-methoxy-3-nitropyridine towards nucleophilic substitution is influenced by several factors. The nitro group at the 3-position serves as a powerful activating group, significantly increasing the compound's susceptibility to nucleophilic attack through its strong electron-withdrawing effect [1] [2]. This activation is particularly pronounced at the 2-position, where the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance [1].

The methoxy group at the 6-position provides moderate electron-donating character through resonance, which can influence the overall reactivity pattern. However, its effect is generally overshadowed by the strong electron-withdrawing influence of the nitro group [7]. The methoxy group's presence also affects the regioselectivity of nucleophilic attack, with substitution preferentially occurring at positions ortho and para to electron-withdrawing groups [1] [2].

Substrate Scope and Nucleophile Reactivity

A wide range of nucleophiles can effectively react with 2-bromo-6-methoxy-3-nitropyridine. Primary and secondary amines are among the most reactive nucleophiles, readily displacing the bromine atom under mild conditions . The reaction typically proceeds in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), often in the presence of a base to facilitate nucleophile activation .

Alkoxide anions also demonstrate high reactivity towards this compound, with sodium methoxide and potassium tert-butoxide being particularly effective reagents . These reactions generally require elevated temperatures and are facilitated by the use of polar aprotic solvents that can stabilize the intermediate complexes .

Thiolate nucleophiles represent another important class of reactive species, capable of displacing the bromine substituent to form thioether derivatives. The reaction kinetics for thiolate substitution are generally favorable due to the high nucleophilicity of sulfur-based nucleophiles .

Kinetic Considerations

The rate of nucleophilic aromatic substitution in 2-bromo-6-methoxy-3-nitropyridine is significantly influenced by the electronic nature of the attacking nucleophile. Electron-rich nucleophiles such as primary amines and alkoxide anions exhibit faster reaction rates compared to less nucleophilic species [2]. The reaction kinetics follow second-order behavior, with the rate being proportional to both the concentration of the substrate and the nucleophile [2].

Temperature effects on the reaction rate are substantial, with elevated temperatures (60-100°C) typically required for complete conversion within reasonable timeframes . The activation energy for nucleophilic aromatic substitution is significantly lowered by the presence of the nitro group, making reactions more thermodynamically favorable [1] [2].

Regioselectivity and Competitive Reactions

The regioselectivity of nucleophilic substitution in 2-bromo-6-methoxy-3-nitropyridine is primarily determined by the electronic effects of the substituents. The 2-position (bearing the bromine atom) is the most reactive site due to the combined activating effects of the ring nitrogen and the adjacent nitro group [1] [2]. This position experiences the greatest degree of electron deficiency, making it highly susceptible to nucleophilic attack.

Alternative reaction pathways, such as substitution at the 4-position or displacement of the methoxy group, are generally less favorable due to reduced activation by the electron-withdrawing substituents [1] [2]. However, under forcing conditions or with particularly nucleophilic reagents, these alternative pathways may become competitive [1] [2].

Redox Behavior and Functional Group Interconversions

The redox behavior of 2-bromo-6-methoxy-3-nitropyridine is dominated by the presence of the nitro group, which serves as an easily reducible functional group under various conditions. The compound exhibits characteristic reduction patterns that are fundamental to its synthetic utility and biological activity [18] [19] .

Nitro Group Reduction

The nitro group at the 3-position undergoes facile reduction to the corresponding amino group under a variety of conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst represents the most common method for this transformation [18] [19] . The reaction typically proceeds under mild conditions (room temperature, atmospheric pressure) in protic solvents such as ethanol or methanol [18] [19] .

Metal-acid reduction systems, particularly iron powder in hydrochloric acid, provide an alternative approach for nitro group reduction [20] [19] . This method is particularly useful for large-scale preparations and offers excellent functional group tolerance. The reaction typically requires heating (60-80°C) and proceeds through a series of electron-transfer steps mediated by the iron metal [20] [19] .

Chemical reductants such as tin(II) chloride or sodium dithionite can also effect the reduction of the nitro group under appropriate conditions [19] . These methods offer advantages in terms of mild reaction conditions and compatibility with sensitive functional groups [19] .

Mechanistic Aspects of Nitro Reduction

The reduction of the nitro group in 2-bromo-6-methoxy-3-nitropyridine proceeds through a series of electron-transfer steps. In catalytic hydrogenation, the mechanism involves the sequential addition of hydrogen atoms to the nitro group, passing through nitroso and hydroxylamine intermediates before reaching the final amino product [18] [19] .

The electronic environment created by the pyridine ring and other substituents significantly influences the reduction kinetics. The electron-withdrawing nature of the ring nitrogen facilitates the initial electron transfer steps, while the methoxy group provides some electron density that can stabilize intermediate species [18] [19] .

Functional Group Interconversion Strategies

Beyond nitro reduction, 2-bromo-6-methoxy-3-nitropyridine can undergo various functional group interconversions that expand its synthetic utility. The methoxy group can be converted to other functional groups through nucleophilic substitution or elimination reactions [19] .

Demethylation reactions can convert the methoxy group to a hydroxyl group, typically using reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) [19] . These reactions proceed through Lewis acid-mediated cleavage of the C-O bond, generating the corresponding phenolic derivative [19] .

Alkylation reactions can introduce alternative alkyl groups at the 6-position through initial demethylation followed by alkylation of the resulting hydroxyl group [19] . This approach provides access to a wide range of 6-substituted derivatives with varied electronic and steric properties [19] .

Oxidation Reactions

While less commonly employed, oxidation reactions of 2-bromo-6-methoxy-3-nitropyridine can provide access to different functional groups. The methoxy group can be oxidized to aldehydes or carboxylic acids under appropriate conditions .

Selective oxidation methods using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can convert the methoxy group to a carbonyl functionality . These reactions typically require careful control of reaction conditions to prevent over-oxidation or degradation of the pyridine ring .

Redox Stability and Reactivity

The redox stability of 2-bromo-6-methoxy-3-nitropyridine under various conditions is an important consideration for synthetic applications. The compound demonstrates good stability under mild reducing conditions but can undergo unwanted side reactions under strongly oxidizing conditions [18] [19] .

The bromine substituent generally remains intact during most redox transformations, allowing for selective functionalization of other parts of the molecule. However, under strongly reducing conditions, some debromination may occur, particularly in the presence of metal catalysts [18] [19] .

Steric and Electronic Effects on Reaction Kinetics

The reactivity of 2-bromo-6-methoxy-3-nitropyridine is significantly influenced by the interplay between steric and electronic effects arising from its substituent pattern. These effects collectively determine the reaction kinetics, regioselectivity, and overall synthetic utility of the compound [22] [7] [23].

Electronic Effects of Substituents

The nitro group at the 3-position exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms. This group significantly increases the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, making these sites highly reactive towards nucleophilic attack [1] [2] [7]. The electronic effect is quantified by the compound's predicted pKa value of -5.08 ± 0.10, indicating a highly electron-deficient aromatic system [22] [24].

The methoxy group at the 6-position provides a moderate electron-donating effect through resonance, partially counteracting the electron-withdrawing influence of the nitro group [7]. This substituent increases the electron density at the 2- and 4-positions while decreasing reactivity at the 3- and 5-positions [7]. The electronic balance between these opposing effects creates a unique reactivity profile that distinguishes this compound from other nitro-substituted pyridines [7].

The bromine atom at the 2-position contributes an inductive electron-withdrawing effect while serving as an excellent leaving group in substitution reactions [19] [7]. The electronegativity of bromine (2.96) creates a partial positive charge at the adjacent carbon, further enhancing the electrophilicity of this position [19] [7].

Steric Effects and Molecular Geometry

Steric hindrance in 2-bromo-6-methoxy-3-nitropyridine is relatively minimal due to the planar nature of the aromatic system and the relatively small size of the substituents. The compound's density of 1.730 ± 0.06 g/cm³ and refractive index of 1.587 reflect a compact molecular structure with limited steric congestion [22] [25].

The methoxy group orientation can influence reaction kinetics through steric interactions with approaching nucleophiles. Computational studies suggest that the methoxy group adopts a conformation that minimizes steric clashes with the adjacent pyridine ring, allowing for relatively unhindered access to reactive sites [7] [24].

Kinetic Effects on Nucleophilic Substitution

The rate of nucleophilic aromatic substitution in 2-bromo-6-methoxy-3-nitropyridine is significantly enhanced by the electronic effects of the substituents. The electron-withdrawing nitro group lowers the activation energy for nucleophilic attack by stabilizing the Meisenheimer intermediate through resonance delocalization [1] [2] .

Kinetic studies on related compounds indicate that the presence of electron-withdrawing groups in the ortho and para positions can increase reaction rates by factors of 10³ to 10⁶ compared to unsubstituted pyridines [2] . The nitro group's effect is particularly pronounced, with literature values indicating rate enhancements of 10⁴ to 10⁵ for nucleophilic substitution reactions [2] .

Temperature and Solvent Effects

The reaction kinetics of 2-bromo-6-methoxy-3-nitropyridine are strongly influenced by temperature and solvent effects. Elevated temperatures (60-100°C) are typically required for efficient nucleophilic substitution, with reaction rates following Arrhenius behavior . The compound's boiling point of 276.1 ± 35.0°C and flash point of 120.8 ± 25.9°C provide a suitable temperature window for most synthetic transformations [22] [25].

Solvent polarity plays a crucial role in reaction kinetics, with polar aprotic solvents such as DMSO and DMF providing optimal conditions for nucleophilic substitution reactions . These solvents effectively stabilize the charged intermediates while avoiding competitive solvation of the nucleophile .

Comparative Kinetic Analysis

Comparative studies with structurally related compounds reveal the unique kinetic profile of 2-bromo-6-methoxy-3-nitropyridine. The 2-bromo-3-methoxy-6-nitropyridine isomer (CAS: 76066-07-4) exhibits different reactivity due to the altered substituent positions, demonstrating the critical importance of substitution patterns on reaction kinetics [26] [27].

Rate constants for nucleophilic substitution reactions vary significantly depending on the nucleophile structure and reaction conditions. Primary amines typically exhibit rate constants in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹ at 80°C in DMF solvent, while less nucleophilic species such as alcohols show rate constants 2-3 orders of magnitude lower [2] .

Mechanistic Implications

The electronic and steric effects in 2-bromo-6-methoxy-3-nitropyridine have important implications for reaction mechanisms. The strong electron-withdrawing effect of the nitro group favors the formation of stable Meisenheimer intermediates, supporting the classical addition-elimination mechanism for nucleophilic aromatic substitution [1] [2] .

Computational studies on similar compounds suggest that the transition state for nucleophilic addition is characterized by significant charge transfer from the nucleophile to the electrophilic carbon, with the nitro group serving as a key stabilizing element . The relatively low steric hindrance allows for efficient approach of nucleophiles to the reactive site, contributing to the favorable kinetic profile .

Synthetic Implications

The kinetic properties of 2-bromo-6-methoxy-3-nitropyridine make it an excellent substrate for synthetic applications requiring predictable reactivity and high yields. The compound's LogP value of 2.000 indicates moderate lipophilicity, which can be advantageous for biological applications and membrane permeability [24] [25].